RU 58841

Übersicht

Beschreibung

RU-58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen (NSAA) compound. It was initially developed in the 1980s by the French pharmaceutical company Roussel Uclaf. RU-58841 is primarily known for its potential use as a topical treatment for androgen-dependent conditions such as acne, androgenetic alopecia (male pattern baldness), and hirsutism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RU-58841 kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet den Aufbau der Hydantoin-Einheit oder die Arylkopplung an 5,5-Dimethylhydantoin . Die Synthese erfolgt in der Regel in folgenden Schritten:

Bildung der Hydantoin-Einheit: Dieser Schritt beinhaltet die Reaktion von 3-Trifluormethyl-4-Cyanoanilin mit einem geeigneten Reagenz, um den Hydantoinring zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für RU-58841 ähneln den oben genannten Synthesewegen, sind aber für die Großproduktion optimiert. Diese Verfahren umfassen oft den Einsatz automatisierter Reaktoren und kontinuierlicher Durchflussverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

RU-58841 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: RU-58841 kann oxidiert werden, um Cyanonilutamid (RU-56279) und RU-59416 als Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Hydantoinring verändern.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an der Hydantoin-Einheit auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Substitutionsreaktionen umfassen oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte, die gebildet werden

Cyanonilutamid (RU-56279): Ein Metabolit mit signifikanter antiandrogener Aktivität.

RU-59416: Ein weiterer Metabolit mit sehr geringer Affinität zum Androgenrezeptor.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung nicht-steroidaler Antiandrogene.

Biologie: Untersucht auf seine Auswirkungen auf Androgenrezeptoren in verschiedenen biologischen Systemen.

Industrie: Potenzielles Einsatzgebiet bei der Entwicklung neuer antiandrogener Medikamente und Behandlungen.

Wirkmechanismus

RU-58841 wirkt, indem es die Bindung von Dihydrotestosteron (DHT) an Androgenrezeptoren in Haarfollikeln hemmt. DHT ist ein Hormon, das mit Haarausfall assoziiert ist, insbesondere bei Personen, die genetisch zu männlichem Haarausfall prädisponiert sind. Durch die kompetitive Bindung an diese Rezeptoren verhindert RU-58841, dass DHT seine Wirkung entfaltet, wodurch Haarausfall gemildert und Haarwachstum gefördert wird .

Analyse Chemischer Reaktionen

Types of Reactions

RU-58841 undergoes various chemical reactions, including:

Oxidation: RU-58841 can be oxidized to form cyanonilutamide (RU-56279) and RU-59416 as metabolites.

Reduction: Reduction reactions can modify the functional groups on the hydantoin ring.

Substitution: Substitution reactions can occur at the aromatic ring or the hydantoin moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

Cyanonilutamide (RU-56279): A metabolite with significant antiandrogenic activity.

RU-59416: Another metabolite with very low affinity for the androgen receptor.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying nonsteroidal antiandrogens.

Biology: Investigated for its effects on androgen receptors in various biological systems.

Industry: Potential use in the development of new antiandrogenic drugs and treatments.

Wirkmechanismus

RU-58841 operates by inhibiting the binding of dihydrotestosterone (DHT) to androgen receptors in hair follicles. DHT is a hormone associated with hair loss, especially in individuals genetically predisposed to male-pattern baldness. By competitively binding to these receptors, RU-58841 prevents DHT from exerting its effects, thereby mitigating hair loss and promoting hair growth .

Vergleich Mit ähnlichen Verbindungen

RU-58841 ähnelt in seiner Struktur anderen nicht-steroidalen Antiandrogenen wie RU-58642, Nilutamid, Flutamid, Bicalutamid und Enzalutamid . RU-58841 ist einzigartig durch seine spezifischen Seitenkettenmodifikationen, die seine topische Wirksamkeit verbessern und systemische Nebenwirkungen reduzieren .

Liste ähnlicher Verbindungen

RU-58642: Ähnliche Struktur, aber unterschiedliche Seitenkette.

Nilutamid: Verwandtes nicht-steroidales Antiandrogen.

Flutamid: Ein weiteres nicht-steroidales Antiandrogen.

Bicalutamid: Wird häufig zur Behandlung von Prostatakrebs eingesetzt.

Enzalutamid: Ein neueres nicht-steroidales Antiandrogen mit hoher Wirksamkeit.

RU-58841 zeichnet sich durch seine Potenzial für die topische Anwendung aus, was es zu einem vielversprechenden Kandidaten für die Behandlung androgenabhängiger Haut- und Haarerkrankungen ohne signifikante systemische Wirkungen macht .

Biologische Aktivität

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered attention for its potential therapeutic applications, particularly in treating androgen-dependent conditions such as androgenetic alopecia (hair loss) and acne. Developed in the 1980s by Roussel Uclaf, this compound exhibits a unique mechanism of action by selectively antagonizing androgen receptors without significant systemic effects.

This compound functions primarily as an androgen receptor antagonist, binding with high affinity to androgen receptors in target tissues such as hair follicles and sebaceous glands. This selective binding inhibits the action of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in conditions like hair loss and acne.

Pharmacokinetics

Research indicates that this compound demonstrates a favorable pharmacokinetic profile when administered topically. Studies show that it has minimal systemic absorption, allowing for localized effects without significant hormonal alterations in serum testosterone or DHT levels. For instance, in studies involving hamsters, topical application resulted in a potent reduction of sebaceous gland size without affecting systemic hormone levels .

Efficacy in Hair Regrowth

This compound has been extensively studied for its efficacy in promoting hair regrowth. In a significant study involving stumptailed macaques, this compound was applied topically at varying concentrations (0.5% to 5%) over six months. The results demonstrated a marked increase in hair density and follicle activity, especially at the higher concentrations. The 5% concentration group exhibited a two- to three-fold increase in the number of active scalp follicles .

Table 1: Summary of Hair Regrowth Studies with this compound

| Study Type | Subject Type | Concentration | Duration | Key Findings |

|---|---|---|---|---|

| Macaque Study | Stumptailed macaques | 5% | 6 months | Significant increase in hair density and follicle activity |

| Human Phase I Trial | Male pattern baldness | 5% | 4 weeks | Positive safety profile; results not published |

| Human Phase II Trial | Male pattern baldness | 2.5% & 5% | 6 months | Comparable efficacy to finasteride; results not published |

Case Studies and Clinical Trials

- Macaque Model : In a study by Uno et al., macaques treated with a 5% this compound solution showed significant improvements in hair growth metrics compared to placebo groups. Notably, these effects were sustained during prolonged treatment but diminished after cessation .

- Human Trials : Prostrakan conducted early clinical trials assessing this compound's safety and efficacy in humans. Although the results were never fully published, leaks suggested that this compound performed comparably or better than finasteride, another common treatment for androgenetic alopecia .

- Sebaceous Gland Inhibition : In hamster models, this compound effectively reduced sebaceous gland size by up to 60%, demonstrating its potential for treating acne and other androgen-mediated disorders without systemic side effects .

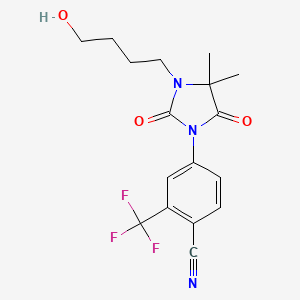

Eigenschaften

IUPAC Name |

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBYGDBJECGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165781 | |

| Record name | RU 58841 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154992-24-2 | |

| Record name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154992-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 58841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 58841 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-58841 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.